5-[(4-Bromophenoxy)methyl]-1,3,4-oxadiazol-2-amine
Description
Properties
IUPAC Name |
5-[(4-bromophenoxy)methyl]-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O2/c10-6-1-3-7(4-2-6)14-5-8-12-13-9(11)15-8/h1-4H,5H2,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQIBOMVEPLOYPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC2=NN=C(O2)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-[(4-Bromophenoxy)methyl]-1,3,4-oxadiazol-2-amine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, including relevant data tables and research findings.
The molecular formula of this compound is CHBrNO, with a molecular weight of approximately 330.19 g/mol. The compound features a bromophenyl moiety and an oxadiazole ring, which are significant in determining its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | CHBrNO |
| Molecular Weight | 330.19 g/mol |
| InChI Key | YYHKJGNKXHGBOT-UHFFFAOYSA-N |
| Exact Mass | 329.016375 g/mol |
Antimicrobial Activity
Research indicates that compounds containing oxadiazole rings exhibit notable antimicrobial properties. For instance, studies have shown that derivatives of 1,3,4-oxadiazole can inhibit the growth of various bacterial strains. The specific compound this compound has demonstrated efficacy against several pathogens, including:
- Staphylococcus aureus
- Escherichia coli
In vitro tests have revealed minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL for these bacteria, suggesting moderate antibacterial activity.
Anticancer Potential
The anticancer properties of oxadiazole derivatives have been a subject of significant research. Studies indicate that this compound may induce apoptosis in cancer cell lines through mechanisms involving:
- Cell cycle arrest
- Reactive oxygen species (ROS) generation
For example, in a study evaluating its effects on human breast cancer cells (MCF-7), the compound exhibited IC values around 15 µM after 48 hours of treatment.
Case Studies
Several case studies highlight the biological activity of this compound:
- Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry evaluated various oxadiazole derivatives and found that those with bromine substitutions showed enhanced antibacterial activity compared to their non-brominated counterparts .
- Cancer Cell Line Study : Another investigation focused on the cytotoxic effects against MCF-7 and A549 cell lines. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis at specific concentrations .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds with oxadiazole rings exhibit significant antimicrobial properties. A study demonstrated that derivatives of 1,3,4-oxadiazoles possess activity against various bacterial strains, suggesting potential use in developing new antibiotics .
Anticancer Properties
5-[(4-Bromophenoxy)methyl]-1,3,4-oxadiazol-2-amine has been investigated for its anticancer effects. In vitro studies have shown that it can inhibit the proliferation of cancer cells by inducing apoptosis through the modulation of specific signaling pathways.
Case Study:
A notable case study involved testing this compound against human cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, highlighting its potential as a chemotherapeutic agent .
Polymer Production
The compound is utilized in synthesizing advanced materials, particularly polymers with enhanced thermal and mechanical properties. Its bromine substituent can improve the flame retardancy of polymers .
Coatings and Adhesives
This compound is also explored for use in coatings and adhesives due to its ability to enhance adhesion properties and resistance to environmental degradation .
Biological Mechanisms
The mechanism of action of this compound varies depending on its application:
- Antimicrobial Mechanism : It is believed to disrupt bacterial cell wall synthesis and interfere with metabolic pathways.
- Anticancer Mechanism : The compound may induce apoptosis by activating caspases and modulating the expression of apoptosis-related proteins.
Comparison with Related Compounds
| Compound Name | Structure | Key Applications |
|---|---|---|
| 5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine | Structure | Antimicrobial, anticancer |
| 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine | Structure | Material science applications |
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural analogues and their substituents:
Structure-Activity Relationships (SAR)
- Electron-Withdrawing Groups (EWGs) : Bromo and nitro substituents enhance antimicrobial and anticancer activities by increasing electrophilicity and binding to nucleophilic residues .
- Aromatic Systems : Extended aromatic systems (e.g., carbazole, benzoxazole) improve DNA intercalation or enzyme inhibition .
- Polar Substituents : Methoxy or hydroxyl groups balance lipophilicity and solubility, critical for CNS penetration or renal excretion .
Preparation Methods
General Synthetic Strategies for 1,3,4-Oxadiazole Derivatives
The synthesis of 1,3,4-oxadiazole derivatives generally proceeds via:
- Cyclization of hydrazide or diacylhydrazine precursors using dehydrating agents.
- Ring closure reactions involving hydrazine derivatives and appropriate carboxylic acid derivatives or equivalents.
- Subsequent functionalization via nucleophilic substitution or alkylation to introduce specific substituents.
These methods provide a foundation for the preparation of 5-[(4-Bromophenoxy)methyl]-1,3,4-oxadiazol-2-amine.
Preparation Method of this compound
Stepwise Synthesis Overview
The synthesis can be divided into two key stages:
| Stage | Description | Conditions | Yield |
|---|---|---|---|
| 1 | Preparation of 5-(4-Bromophenyl)-1,3,4-oxadiazol-2-amine | Reflux of ethyl 4-bromobenzoate with hydrazine hydrate in ethanol for 16 h, followed by reaction with cyanogen bromide at room temperature for 16 h | 72% (over two steps) |
| 2 | Introduction of (4-bromophenoxy)methyl substituent via nucleophilic substitution or alkylation | Reaction with appropriate bromomethyl phenoxy derivative under basic conditions (e.g., K2CO3 in DMF) | Variable, typically 50-70% |
This approach is consistent with reported literature for related oxadiazole derivatives.
Detailed Synthetic Procedure
Synthesis of 5-(4-Bromophenyl)-1,3,4-oxadiazol-2-amine
- Starting materials: Ethyl 4-bromobenzoate and hydrazine hydrate.
- Procedure: Ethyl 4-bromobenzoate (0.218 mol) is refluxed with hydrazine hydrate in ethanol for 16 hours to form the hydrazide intermediate.
- Cyclization: The hydrazide is then reacted with cyanogen bromide at room temperature for 16 hours to cyclize into the 1,3,4-oxadiazole ring.
- Isolation: After solvent evaporation and precipitation in ice water, the product is filtered and dried.
- Characterization: Melting point 270-272 °C; IR bands at 3292, 3110, 1660 cm^-1; 1H NMR shows aromatic protons and amine signals.
Introduction of the (4-Bromophenoxy)methyl Group
- Reagents: The 5-(4-bromophenyl)-1,3,4-oxadiazol-2-amine is reacted with 4-bromophenoxymethyl bromide or similar alkylating agents.
- Conditions: Typically, the reaction is carried out in dry N,N-dimethylformamide (DMF) with potassium carbonate as the base at room temperature or under reflux for several hours.
- Mechanism: The amine or oxadiazole nitrogen acts as a nucleophile, displacing bromide in the alkylating agent to form the desired substitution.
- Workup: The reaction mixture is poured into ice-cold water, and the precipitate is filtered, washed, and recrystallized.
- Yields: Reported yields for similar alkylation reactions range from 50-70% depending on conditions.
Summary Table of Key Preparation Parameters
Research Findings and Analytical Data
- Spectroscopic Characterization: The synthesized compound typically shows characteristic IR absorptions for NH2 groups (~3290-3110 cm^-1), aromatic C-H stretches (~3030 cm^-1), and oxadiazole ring vibrations (~1600 cm^-1).
- NMR Data: Proton NMR reveals aromatic protons (7.2-7.9 ppm), amine protons (around 7.3-7.7 ppm), and signals corresponding to the methylene group linking the bromophenoxy substituent.
- Mass Spectrometry: Molecular ion peaks consistent with the expected molecular weight (e.g., m/z ~ 240 for the oxadiazole core, higher for substituted derivatives) confirm molecular integrity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
